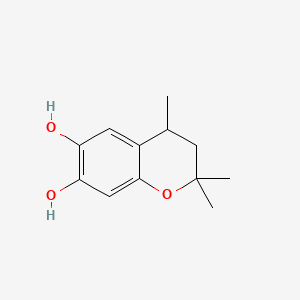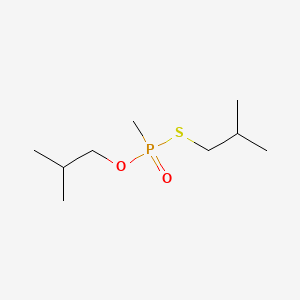
O,S-Bis(2-methylpropyl) methylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,S-Bis(2-methylpropyl) methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS and a molecular weight of 224.299 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is known for its unique structure, which includes both oxygen and sulfur atoms bonded to a phosphorus atom.
準備方法
The synthesis of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
CH3P(S)Cl2+2C4H9OH→CH3P(S)(OC4H9)2+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
O,S-Bis(2-methylpropyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonate. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the phosphonothioate to phosphine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles such as amines or alcohols replace the sulfur or oxygen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
O,S-Bis(2-methylpropyl) methylphosphonothioate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of organophosphorus compounds and as a model compound for studying phosphorus-sulfur chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein phosphorylation.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific enzymes or pathways.
Industry: It is used in the development of pesticides and other agrochemicals due to its ability to inhibit certain biological processes in pests.
作用機序
The mechanism of action of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the inhibition of enzymes that contain active site serine residues. The compound forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other serine hydrolases.
類似化合物との比較
O,S-Bis(2-methylpropyl) methylphosphonothioate can be compared to other organophosphorus compounds such as:
O,O-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of isobutyl groups.
O,S-Diisopropyl methylphosphonothioate: Contains isopropyl groups instead of isobutyl groups.
O,O-Diisobutyl methylphosphonothioate: Similar but with both oxygen atoms bonded to isobutyl groups.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-methyl-1-[methyl(2-methylpropylsulfanyl)phosphoryl]oxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O2PS/c1-8(2)6-11-12(5,10)13-7-9(3)4/h8-9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABNFHRGJXPHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)SCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O2PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721108 |
Source


|
| Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-55-7 |
Source


|
| Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
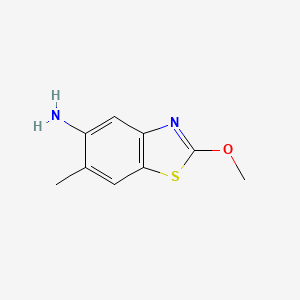
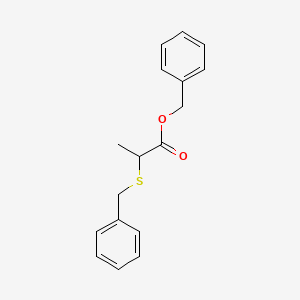

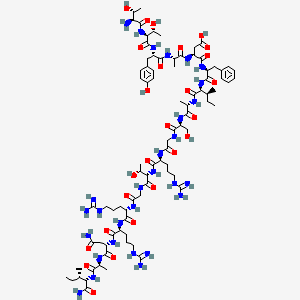
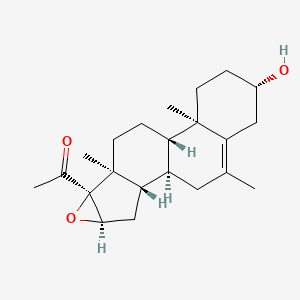

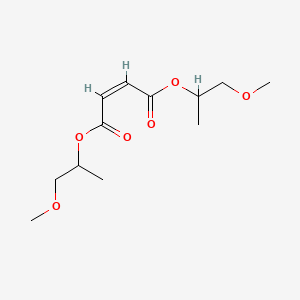
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)
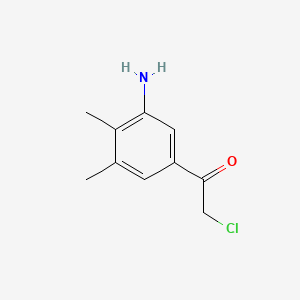
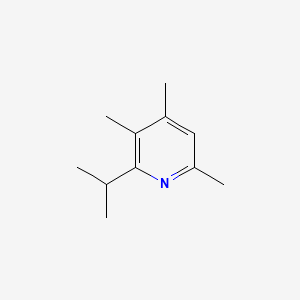
![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)
